

Application Notes and Protocols: Texas Red-X Antibody Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of **Texas Red-X**, a bright red fluorescent dye, to antibodies. **Texas Red-X** is an amine-reactive derivative of sulforhodamine 101, featuring a succinimidyl ester (SE) functional group.[1][2][3] This SE group readily reacts with primary amine groups (-NH2) present on the lysine residues and the N-terminus of antibodies, forming a stable amide bond.[4][5] The "X" in **Texas Red-X** refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group.[1][3] [6] This spacer helps to minimize potential quenching and steric hindrance, often resulting in a higher fluorescence yield of the final conjugate compared to non-spacer-containing dyes.[2][7] The resulting **Texas Red-X** antibody conjugates exhibit excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making them suitable for a wide range of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1][3][8][9]

Key Experimental Considerations and Data

Successful antibody conjugation with **Texas Red-X** succinimidyl ester is dependent on several key parameters, which are summarized below. Optimization of these parameters may be necessary for specific antibodies and applications.



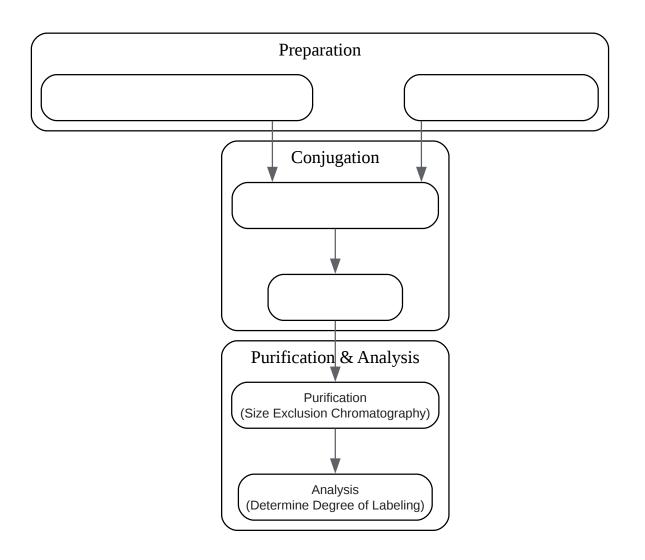
Parameter	Recommended Range/Value	Notes
Antibody Purity	>90%	The antibody should be purified and free of carrier proteins like BSA or gelatin.
Antibody Concentration	1 - 5 mg/mL	Optimal results are often achieved at concentrations of 2 mg/mL.
Conjugation Buffer	10-50 mM Amine-free buffer (e.g., PBS, MES, HEPES)	The buffer should be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the antibody for reaction with the dye.[10]
Reaction pH	8.0 - 8.5	A slightly basic pH is required to ensure that the primary amines on the antibody are deprotonated and available for reaction.[2][5] This can be achieved using a sodium bicarbonate or borate buffer.
Dye-to-Antibody Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically. A typical starting point is a 10:1 to 15:1 molar ratio.
Reaction Temperature	Room Temperature (20-25°C)	The conjugation reaction is typically carried out at room temperature.
Incubation Time	1 - 3 hours	Longer incubation times (e.g., overnight) can be used and may increase the degree of labeling.[10][11]
Quenching Reagent	50-100 mM Tris-HCl or Glycine, pH ~7.4	A primary amine-containing buffer is added to stop the



reaction by consuming any unreacted dye.

Experimental Workflow

The overall workflow for **Texas Red-X** antibody conjugation involves preparation of the antibody and dye, the conjugation reaction, and purification of the final conjugate.



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Figure 1. Experimental workflow for **Texas Red-X** antibody conjugation.

Detailed Protocol



This protocol is a general guideline for conjugating **Texas Red-X** succinimidyl ester to an IgG antibody.

- 1. Materials
- Purified antibody (1-5 mg/mL in an amine-free buffer)
- Texas Red-X Succinimidyl Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 100 mM Sodium bicarbonate or Sodium borate buffer, pH 8.0-8.5
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
- Purification column (e.g., Sephadex G-25 size-exclusion column)
- Phosphate-Buffered Saline (PBS)
- 2. Antibody Preparation
- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines like Tris, it must be exchanged into the conjugation buffer. This can be achieved by dialysis or using a desalting column.
- Adjust the concentration of the antibody to 2-3 mg/mL in the conjugation buffer.
- 3. **Texas Red-X** SE Preparation
- Allow the vial of Texas Red-X SE to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution of Texas Red-X SE in anhydrous DMSO. For example, to prepare a 10 mM solution from a product with a molecular weight of 816.94 g/mol, dissolve 0.82 mg in 100 μL of anhydrous DMSO.[1] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.
- 4. Conjugation Reaction



- Calculate the required volume of the Texas Red-X SE stock solution to achieve the desired molar excess. A typical starting point is a 10:1 molar ratio of dye to antibody.
 - Moles of Antibody = (Antibody concentration in mg/mL) / (Antibody molecular weight in mg/mol) * Volume in mL
 - Moles of Dye = Moles of Antibody * Desired Molar Ratio
 - Volume of Dye Stock = Moles of Dye / (Concentration of Dye Stock in mol/L)
- While gently stirring the antibody solution, slowly add the calculated volume of the Texas Red-X SE stock solution.
- Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[11]
- 5. Quenching the Reaction
- Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 μL of 1 M Tris-HCl per 100 μL of reaction mixture.
- Incubate for an additional 15-30 minutes at room temperature to quench any unreacted dye.
- 6. Purification of the Conjugate
- Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).
- Equilibrate the column with PBS.
- Apply the quenched reaction mixture to the column and collect the fractions. The first colored fractions will contain the conjugated antibody.
- 7. Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.

Measure the absorbance of the purified conjugate at 280 nm (A280) and 595 nm (A595).

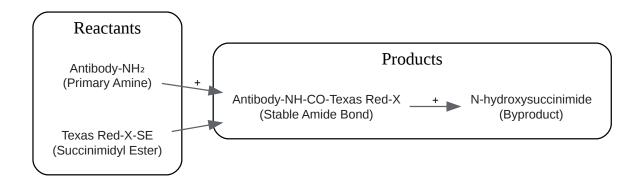


- Calculate the concentration of the antibody and the dye using the following equations:
 - Corrected A280 = A280 (A595 * Correction Factor)
 - The correction factor (CF) for **Texas Red-X** at 280 nm is typically around 0.2. It is advisable to check the manufacturer's data sheet for the specific CF.
 - Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm * Path length in cm)
 - For IgG, the molar extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.
 - Dye Concentration (M) = A595 / (Molar extinction coefficient of Texas Red-X at 595 nm *
 Path length in cm)
 - The molar extinction coefficient for **Texas Red-X** is approximately 80,000 M⁻¹cm⁻¹.
 - Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most applications is between 2 and 8.

Chemical Reaction Pathway

The conjugation chemistry involves the reaction of the succinimidyl ester of **Texas Red-X** with a primary amine on the antibody to form a stable amide bond.



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Figure 2. Chemical reaction of **Texas Red-X** SE with an antibody.



Storage of Conjugates

Store the purified **Texas Red-X** antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as 50% glycerol and store at -20°C. [12] Avoid repeated freeze-thaw cycles. The addition of a preservative like sodium azide may be beneficial for long-term storage at 4°C.[13]

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